5-[4-[2-[5-(2-Methyl-1,3-dioxolan-2-YL)-2-pyridyl]ethoxy]benzylidene]-2,4-thiazolidinedione
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Description
The compound appears to contain a 2-Methyl-1,3-dioxolane group , a pyridyl group, and a thiazolidinedione group. 2-Methyl-1,3-dioxolane is a type of dioxolane, which is a heterocyclic acetal . Pyridyl refers to the pyridine functional group, and thiazolidinedione is a class of compounds that has been used in drugs.
Scientific Research Applications
Antidiabetic and Hypolipidemic Properties : Studies have shown that derivatives of 5-[4-[2-[5-(2-Methyl-1,3-dioxolan-2-YL)-2-pyridyl]ethoxy]benzylidene]-2,4-thiazolidinedione exhibit significant antidiabetic and hypolipidemic activities. These compounds are effective in reducing blood glucose and lipid levels in diabetic models, indicating potential for diabetes treatment (Sohda et al., 1990), (Sohda et al., 1992).
Activation of PPARγ : Thiazolidinedione derivatives activate the peroxisome proliferator-activated receptor γ (PPARγ), a nuclear hormone receptor that plays a crucial role in enhancing insulin sensitivity. This activity suggests potential for treating insulin resistance and related metabolic disorders (Gim et al., 2007).
Treatment of Inflammatory Skin Diseases : Certain thiazolidinedione derivatives, including those based on 5-[4-[2-[5-(2-Methyl-1,3-dioxolan-2-YL)-2-pyridyl]ethoxy]benzylidene]-2,4-thiazolidinedione, have been found effective in treating inflammatory skin conditions like contact dermatitis, atopic dermatitis, and psoriasis. These compounds exhibit anti-inflammatory properties and inhibit the proliferation of human keratinocytes (Venkatraman et al., 2004).
Anti-Proliferative Effects Against Cancer Cells : Derivatives of this compound have shown anti-proliferative effects against various cancer cell lines, indicating potential as a therapeutic agent in cancer treatment (Huber et al., 2014).
Corrosion Inhibition : Interestingly, some studies have explored the use of thiazolidinedione derivatives in the field of materials science, particularly as corrosion inhibitors for mild steel in acidic environments, demonstrating the versatility of this compound beyond biological applications (Yadav et al., 2015).
properties
IUPAC Name |
(5Z)-5-[[4-[2-[5-(2-methyl-1,3-dioxolan-2-yl)pyridin-2-yl]ethoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5S/c1-21(27-10-11-28-21)15-4-5-16(22-13-15)8-9-26-17-6-2-14(3-7-17)12-18-19(24)23-20(25)29-18/h2-7,12-13H,8-11H2,1H3,(H,23,24,25)/b18-12- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLZDCEKRRJKXND-PDGQHHTCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCCO1)C2=CN=C(C=C2)CCOC3=CC=C(C=C3)C=C4C(=O)NC(=O)S4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OCCO1)C2=CN=C(C=C2)CCOC3=CC=C(C=C3)/C=C\4/C(=O)NC(=O)S4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[4-[2-[5-(2-Methyl-1,3-dioxolan-2-YL)-2-pyridyl]ethoxy]benzylidene]-2,4-thiazolidinedione |
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